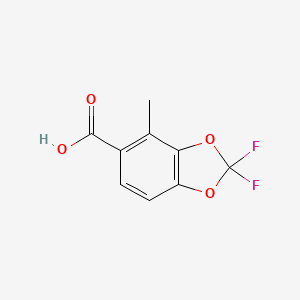

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

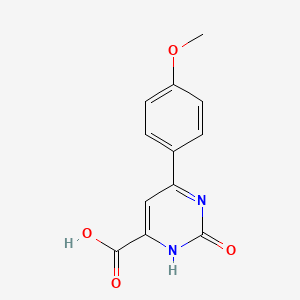

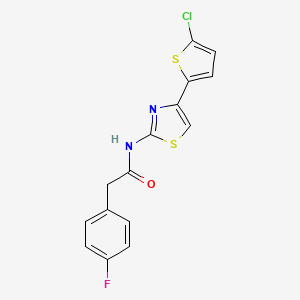

“1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-” is a chemical compound with the molecular formula C8H4F2O4 . It is a derivative of 1,3-Benzodioxole-5-carboxylic acid, which has the molecular formula C8H6O4 .

Molecular Structure Analysis

The molecular structure of “1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-” can be represented by the molecular formula C8H4F2O4 . This indicates that the compound contains 8 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .Scientific Research Applications

Chiral Derivatizing Agents

This compound has been used in the preparation of fluorescent carboxylic acids with a common skeleton of 1,3-benzodioxole-4- or 5-carboxylic acid. These acids have potential as chiral derivatizing agents for HPLC and 1H-NMR analyses of D,L-amino acids .

Organic Synthesis

Carboxylic acids, including derivatives of 1,3-benzodioxole-5-carboxylic acid, are utilized in organic synthesis. They can provide sharp colorimetric and fluorogenic responses under physiological conditions and in food additives .

Acylation Processes

The compound is involved in improved acylation processes for electron-rich substrates like thiophene derivatives. A Lewis catalyst such as Fe-Aquivion can be used in small amounts and efficiently recycled in these processes .

Molecular Weight Determination

The molecular weight and structure of 1,3-Benzodioxole-5-carboxylic acid are essential for various scientific applications, including the determination of molecular weight in different chemical analyses .

Bioprocess Performance

Metabolites derived from this compound have been identified as breakdown products during the decontamination process of strawberries using fludioxonil. This highlights its role in understanding bioprocess performance and transformation pathways .

Fluorescent Labeling

Fluorescent carboxylic acids are used for labeling biological molecules such as amino acids, peptides, proteins, oligonucleotides, nucleic acids, and carbohydrates. They are essential for various bioimaging and analytical applications .

pH-responsive Fluorescence

The compound’s derivatives can be used to create carbon dots with pH-responsive fluorescence. This application is significant for intracellular pH measurements due to the ionization of surface functional groups .

Safety and Hazards

Mechanism of Action

Mode of Action

It has been observed that the compound undergoes decyanation and deamination . This suggests that the compound may interact with its targets by modifying their chemical structure, potentially altering their function.

Biochemical Pathways

The compound “1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-” is involved in the decyanation and deamination biochemical pathways . The compound’s conversion to 2,3-dihydroxybenzoic acid indicates its defluorination These transformations suggest that the compound may affect pathways related to nitrogen and fluorine metabolism

Result of Action

The observed decyanation, deamination, and defluorination suggest that the compound may alter the chemical structure of its targets, potentially affecting their function .

properties

IUPAC Name |

2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c1-4-5(8(12)13)2-3-6-7(4)15-9(10,11)14-6/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWWABXHLNOYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(O2)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2965141.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2965145.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)

![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)

![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)